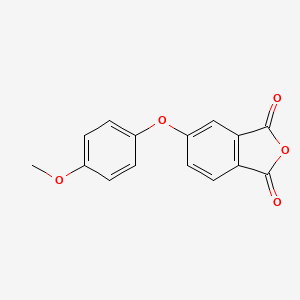
5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione” is a chemical compound with the CAS Number: 63196-11-2 . It has a molecular weight of 270.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H10O5/c1-18-9-2-4-10(5-3-9)19-11-6-7-12-13(8-11)15(17)20-14(12)16/h2-8H,1H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Photochemical Transformations
The photochemistry of related compounds has been explored, revealing that certain photoreactions may be utilized in synthetic organic chemistry to produce various derivatives with high selectivity. Such reactions involve irradiation in specific solvents leading to different photoproducts, indicating potential pathways for modifying or creating related compounds for various applications (Plíštil et al., 2006).
Synthesis of Heterocycles
One-step synthesis methods have been developed for important classes of heterocycles, including isoindole-1,3-diones, via palladium-catalyzed aminocarbonylation. This process highlights a straightforward approach to synthesizing compounds that are structurally similar or related to 5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione, indicating its potential utility in generating novel materials or drugs with significant yields and functional group tolerance (Worlikar & Larock, 2008).
Novel Isobenzofuranone Derivatives
Research into marine fungi associated with starfish has led to the isolation of novel isobenzofuranone derivatives, showcasing the potential of this compound analogs in bioactive compound discovery. Such compounds have shown moderate cytotoxic activity against various cancer cell lines, suggesting their applicability in drug development and cancer research (Lan et al., 2014).
Chemical Synthesis and Medicinal Chemistry
The compound and its derivatives have been synthesized and investigated for their biological activities, including anticholinesterase action, which is relevant in treating diseases like Alzheimer's. This demonstrates the compound's potential in medicinal chemistry for developing new therapeutic agents (Luo et al., 2005).
Anticancer Properties
Studies on the synthesis of new (dihydro)pyranonaphthoquinones and their epoxy analogs from related structures have revealed interesting cytotoxic activities against different cancer cell lines. This underscores the relevance of this compound in the development of anticancer agents and the exploration of its derivatives for potential therapeutic applications (Dang Thi et al., 2015).
Safety and Hazards
The safety information available indicates that “5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
5-(4-methoxyphenoxy)-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-18-9-2-4-10(5-3-9)19-11-6-7-12-13(8-11)15(17)20-14(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKLRCSVDVGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B2954809.png)
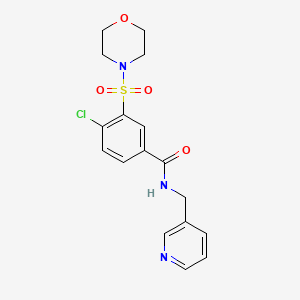
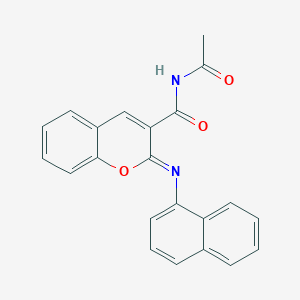
![[(2,5-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B2954815.png)
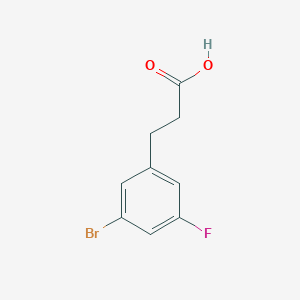
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate](/img/structure/B2954820.png)
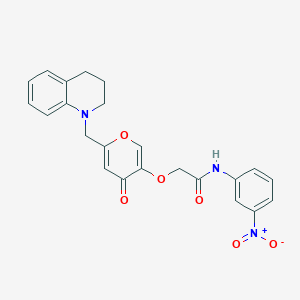
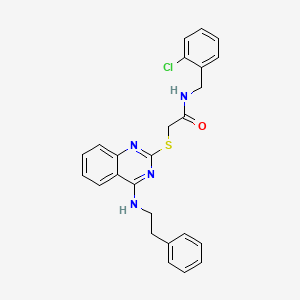

![5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B2954825.png)
![3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2954826.png)
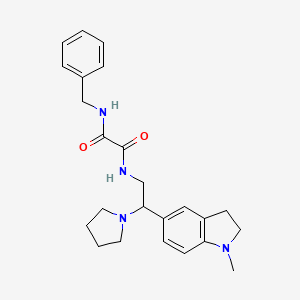
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2954831.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2954832.png)
